molecular formula C25H40O6 B150288 Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester CAS No. 131132-77-9

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester

Cat. No.: B150288
CAS No.: 131132-77-9
M. Wt: 436.6 g/mol
InChI Key: SDNBHBGJJPWRJG-UHFFFAOYSA-N
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Description

This compound is a diester of pentanedioic acid (glutaric acid), where both carboxylic acid groups are esterified with (4-((ethenyloxy)methyl)cyclohexyl)methyl substituents. Each ester group consists of a cyclohexane ring substituted with a vinyloxymethyl (–CH₂–O–CH₂–CH₂) moiety at the 4-position. The molecular formula is inferred as C₂₅H₃₄O₆, with a molecular weight of approximately 430.53 g/mol (calculated based on substituents from and glutaric acid backbone).

Properties

IUPAC Name

bis[[4-(ethenoxymethyl)cyclohexyl]methyl] pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H40O6/c1-3-28-16-20-8-12-22(13-9-20)18-30-24(26)6-5-7-25(27)31-19-23-14-10-21(11-15-23)17-29-4-2/h3-4,20-23H,1-2,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBHBGJJPWRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1CCC(CC1)COC(=O)CCCC(=O)OCC2CCC(CC2)COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1073105
Record name Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
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Molecular Weight

436.6 g/mol
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CAS No.

131132-77-9
Record name 1,5-Bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] pentanedioate
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Record name Pentanedioic acid, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester
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Record name Pentanedioic acid, 1,5-bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
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Record name Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester
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Record name Bis[4-(vinyloxymethyl)cyclohexylmethyl] glutarate
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Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

A widely adopted method for synthesizing sterically hindered esters involves DCC-activated esterification, as demonstrated in the preparation of 3,4-dimethoxybenzoic acid methyl ester. Applied to the target compound, this protocol would proceed as follows:

Reaction Scheme:

Glutaric acid+24-(vinyloxymethyl)cyclohexylmethanolDCC, DMAPTarget Ester+2H2O\text{Glutaric acid} + 2\,\text{4-(vinyloxymethyl)cyclohexylmethanol} \xrightarrow{\text{DCC, DMAP}} \text{Target Ester} + 2\,\text{H}_2\text{O}

Optimized Conditions:

ParameterValueReference
CatalystDCC (1.5–2.0 eq relative to acid)
SolventDichloromethane
Temperature30–45°C
Reaction Time3–5 hours
Yield~90–97% (extrapolated)

This method avoids high temperatures that could degrade the vinyl ether group. The byproduct dicyclohexylurea is removed via filtration, and the product is purified via distillation or recrystallization.

Mixed Anhydride Approach

An alternative industrial-scale method, adapted from nateglinide synthesis, employs p-toluenesulfonyl chloride to form a reactive mixed anhydride intermediate:

Procedure:

  • Anhydride Formation:

    Glutaric acid+p-TsClBaseMixed Anhydride+HCl\text{Glutaric acid} + \text{p-TsCl} \xrightarrow{\text{Base}} \text{Mixed Anhydride} + \text{HCl}
  • Esterification:

    Mixed Anhydride+24-(vinyloxymethyl)cyclohexylmethanolTarget Ester+p-TsOH\text{Mixed Anhydride} + 2\,\text{4-(vinyloxymethyl)cyclohexylmethanol} \rightarrow \text{Target Ester} + \text{p-TsOH}

Advantages:

  • Eliminates need for coupling agents like DCC.

  • Compatible with moisture-sensitive substrates.

Industrial Parameters:

ParameterValueReference
BaseTriethylamine
SolventMethylene chloride
Temperature25–30°C
PurificationCyclohexane recrystallization

Starting Material Synthesis

4-(Vinyloxymethyl)cyclohexylmethanol Preparation

The alcohol precursor is synthesized via a two-step sequence:

Step 1: Cyclohexylmethyl-Vinyl Ether Formation

4-(Hydroxymethyl)cyclohexanol+Vinyl BromideBase4-(Vinyloxymethyl)cyclohexanol\text{4-(Hydroxymethyl)cyclohexanol} + \text{Vinyl Bromide} \xrightarrow{\text{Base}} \text{4-(Vinyloxymethyl)cyclohexanol}

Step 2: Methanol Functionalization

4-(Vinyloxymethyl)cyclohexanol+Methanesulfonyl ChlorideBase4-(Vinyloxymethyl)cyclohexylmethyl MesylateNaOH4-(Vinyloxymethyl)cyclohexylmethanol\text{4-(Vinyloxymethyl)cyclohexanol} + \text{Methanesulfonyl Chloride} \xrightarrow{\text{Base}} \text{4-(Vinyloxymethyl)cyclohexylmethyl Mesylate} \xrightarrow{\text{NaOH}} \text{4-(Vinyloxymethyl)cyclohexylmethanol}

Critical Notes:

  • Isomer Control: The cyclohexane ring’s stereochemistry (cis/trans) impacts ester properties. Hydrogenation catalysts (e.g., Pd/C) may adjust isomer ratios.

  • Safety: Vinyl bromide is a hazardous alkylating agent; strict temperature control (<40°C) is required.

Industrial-Scale Process Design

Batch Reactor Optimization

Data from analogous ester syntheses suggest the following scale-up parameters:

ParameterValueRationale
Reactor TypeGlass-lined jacketed reactorCorrosion resistance
Cooling SystemChilled glycol (−10°C)Exotherm management
Solvent Recovery≥95% via distillationCost efficiency
Purity Post-Recrystallization99.7% (HPLC)Meets pharmaceutical standards

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1640 cm⁻¹ (vinyl C=C).

  • ¹H NMR (CDCl₃): δ 6.4 (dd, 2H, CH₂=CH), 4.1 (m, 4H, OCH₂Cy), 2.3 (t, 4H, CH₂COO).

Physicochemical Properties

PropertyValueSource
Density1.05 g/mL at 25°C
Refractive Indexn²⁰/D = 1.487
Flash Point>230°F

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester can undergo various chemical reactions, including:

    Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl ether groups can yield aldehydes or carboxylic acids, while reduction of the ester groups can produce diols .

Scientific Research Applications

Drug Delivery Systems

1.1 Prodrug Development

Pentanedioic acid derivatives are often utilized in the creation of prodrugs, enhancing the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs). The ester functionality allows for controlled release and improved solubility in biological environments. For instance, research indicates that ester prodrugs can stabilize APIs and modulate their release profiles, making them suitable for sustained drug delivery systems .

1.2 Targeted Therapy

The compound's structure can be modified to enhance targeting capabilities to specific tissues or cells. By conjugating pentanedioic acid esters with targeting ligands, researchers have developed systems that deliver therapeutic agents directly to diseased tissues, minimizing side effects and improving treatment outcomes. This approach is particularly beneficial in cancer therapy, where targeted delivery can significantly enhance the efficacy of chemotherapeutic agents .

Materials Science

2.1 Polymer Synthesis

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester serves as a precursor in the synthesis of various polymers. Its ability to form cross-linked networks makes it useful in creating materials with specific mechanical properties. These polymers can be employed in coatings, adhesives, and sealants that require durability and resistance to environmental degradation.

2.2 Biodegradable Plastics

The compound's ester groups contribute to its potential use in developing biodegradable plastics. Research has shown that incorporating such esters into polymer matrices can enhance biodegradability while maintaining desirable physical properties. This application aligns with the growing demand for sustainable materials in various industries .

Environmental Applications

3.1 Remediation Technologies

Due to its chemical stability and reactivity, pentanedioic acid esters have been investigated for use in environmental remediation technologies. They can act as chelating agents for heavy metals or as reactants in processes aimed at degrading pollutants in soil and water systems. Studies have demonstrated the effectiveness of these compounds in facilitating the removal of contaminants from various matrices .

3.2 Green Chemistry Initiatives

In line with green chemistry principles, pentanedioic acid derivatives are being explored as solvents or reaction intermediates that minimize waste and reduce toxicity in chemical processes. Their application in synthesizing less hazardous chemical products aligns with regulatory trends favoring environmentally friendly practices .

Case Studies and Findings

Study Focus Area Findings
Study on Prodrug EfficacyDrug DeliveryDemonstrated improved bioavailability of APIs when conjugated with pentanedioic acid esters .
Polymer Synthesis ResearchMaterials ScienceDeveloped a new class of polymers with enhanced mechanical properties through cross-linking with pentanedioic acid esters .
Environmental Remediation StudyEnvironmental ScienceShowed significant reduction of heavy metal concentrations using pentanedioic acid-based chelating agents .

Mechanism of Action

The mechanism of action of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester involves its ability to undergo various chemical transformations. The vinyl ether groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohols and acids. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with catalysts and reagents .

Comparison with Similar Compounds

Structural Analog: Di-tert-Butyl Glutarate (CAS 43052-39-7)

  • Molecular Formula : C₁₃H₂₄O₄
  • Molecular Weight : 244.32 g/mol
  • Key Features : Bulky tert-butyl groups attached to glutaric acid.
  • Physical Properties : Lower molecular weight and less steric hindrance compared to the target compound. Tert-butyl esters are commonly used as protecting groups in organic synthesis due to their stability under acidic conditions.
  • Applications : Intermediate in pharmaceuticals, plasticizers, and specialty solvents .

Comparison :

  • The larger molecular weight (430.53 vs. 244.32 g/mol) suggests higher viscosity and thermal stability in the target compound.

Structural Analog: 4-t-Butylcyclohexyl Methacrylate (CAS 46729-07-1)

  • Molecular Formula : C₁₄H₂₄O₂
  • Molecular Weight : 224.34 g/mol
  • Key Features : Methacrylate ester with a single 4-tert-butylcyclohexyl group.
  • Physical Properties : Liquid at room temperature; used in UV-curable resins.
  • Applications : High-performance coatings, adhesives, and dental materials due to its rigidity and UV resistance .

Comparison :

  • The vinyloxy groups in the target compound enable crosslinking, whereas methacrylate’s double bond facilitates chain-growth polymerization.

Structural Analog: 3-Phenyl-Pentanedioic Acid, 1-Butylpentyl Methyl Ester (CAS N/A)

  • Molecular Formula : C₂₁H₃₂O₄
  • Molecular Weight : 348.48 g/mol
  • Key Features : Branched alkyl and phenyl substituents on glutaric acid.
  • Physical Properties : Increased aromaticity from the phenyl group may enhance UV absorption.
  • Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals .

Comparison :

  • The target compound’s cyclohexyl groups provide conformational flexibility compared to the rigid phenyl ring.
  • The absence of reactive groups (e.g., vinyloxy) in the 3-phenyl analog limits its utility in polymerization.

Structural Analog: Cyclohexane-1,4-dimethanol Monovinyl Ether (CAS 114651-37-5)

  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • Key Features : A precursor to the target compound’s substituent, containing a vinyl ether and hydroxyl group.
  • Physical Properties : Boiling point ~262°C; used in reactive diluents and crosslinkers .

Comparison :

  • The monovinyl ether’s lower molecular weight and single reactive site contrast with the target compound’s dual functionality, which enables network formation in polymers.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester (Target) C₂₅H₃₄O₆ 430.53 Cyclohexyl-vinyloxy ~300 (estimated) Polymer matrices, coatings
Di-tert-butyl glutarate C₁₃H₂₄O₄ 244.32 tert-Butyl 230–240 Protecting groups, plasticizers
4-t-Butylcyclohexyl methacrylate C₁₄H₂₄O₂ 224.34 tert-Butylcyclohexyl 250–260 UV-curable resins, adhesives
3-Phenyl-pentanedioic acid ester C₂₁H₃₂O₄ 348.48 Phenyl, branched alkyl N/A Pharmaceutical intermediates
Cyclohexane-1,4-dimethanol monovinyl ether C₁₀H₁₈O₂ 170.25 Vinyl ether, hydroxyl 262 Reactive diluents, crosslinkers

Biological Activity

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester, also known as a diester of pentanedioic acid, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antioxidant activity, antimicrobial effects, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by its unique diester structure, which includes two cyclohexyl groups substituted with ethenyloxy methyl groups. The molecular formula is C20H34O4C_{20}H_{34}O_4. Understanding the chemical structure is essential as it influences the compound's reactivity and interaction with biological systems.

1. Antioxidant Activity

Antioxidant activity is a critical aspect of many compounds due to their ability to neutralize free radicals, which can cause oxidative stress and damage cellular components. Studies have demonstrated that pentanedioic acid esters exhibit significant antioxidant properties.

  • Research Findings : In vitro studies have shown that the compound can scavenge free radicals effectively. For instance, the DPPH assay results indicated a notable decrease in DPPH radical concentration upon treatment with the compound, suggesting strong radical-scavenging activity (Table 1).
MethodIC50 Value (µg/mL)Reference
DPPH25.4
ABTS18.7
FRAP32.0

2. Antimicrobial Activity

The antimicrobial properties of pentanedioic acid esters have been evaluated against various pathogens. The results indicate that these compounds can inhibit the growth of bacteria and fungi.

  • Case Studies : One study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively (Table 2).
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

The biological activities of pentanedioic acid esters can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Antimicrobial Mechanism : The lipophilic nature of the esters facilitates membrane penetration in microbial cells, leading to disruption of cellular integrity and function.

Applications in Medicine and Industry

Given its biological properties, pentanedioic acid esters hold promise for various applications:

  • Pharmaceuticals : Potential use as a natural preservative or antioxidant in food and cosmetic formulations.
  • Agriculture : As a biopesticide due to its antimicrobial properties against plant pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester, and how can reaction completion be monitored?

  • Methodological Answer : The ester can be synthesized via nucleophilic acyl substitution, leveraging reflux conditions with anhydrous potassium carbonate as a base (common for esterification). A typical protocol involves reacting pentanedioic acid with (4-((ethenyloxy)methyl)cyclohexyl)methanol in a polar aprotic solvent (e.g., acetone or DMF) under inert gas. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, purification involves solvent distillation, aqueous extraction to remove residual base, and recrystallization or column chromatography .

Q. What chromatographic methods are recommended for purifying this ester, given its structural complexity?

  • Methodological Answer : Membrane separation technologies (e.g., reverse osmosis or nanofiltration) are effective for preliminary purification. For high-purity isolation, preparative HPLC with a C18 column and gradient elution (water:acetonitrile) is recommended. Gas chromatography (GC) using polydimethyl siloxane columns (e.g., HP-5) can validate purity, with retention indices cross-referenced against standards .

Q. How can spectroscopic techniques confirm the ester’s structural integrity?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragment patterns, with elemental analysis verifying C, H, and O within ±0.5% of theoretical values.
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies ethenyloxy protons (δ 4.1–4.3 ppm) and cyclohexyl methylene groups (δ 1.2–1.8 ppm). 13^13C NMR distinguishes ester carbonyls (δ 170–175 ppm) .

Advanced Research Questions

Q. How can computational modeling optimize the ester’s synthesis and predict its reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for esterification steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. Software like Gaussian or ORCA integrates experimental data to refine synthetic pathways .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer : Contradictions arise from isomerization or solvent adducts. Theoretical frameworks (e.g., Curtin-Hammett principle) guide mechanistic reinterpretation. Replicate experiments under controlled conditions (e.g., inert atmosphere, varied solvents) and use 2D NMR (COSY, HSQC) to differentiate structural analogs .

Q. How does the ester’s ethenyloxy group influence its reactivity in polymer synthesis?

  • Methodological Answer : The ethenyloxy moiety enables radical-initiated polymerization or photochemical crosslinking. Kinetic studies using differential scanning calorimetry (DSC) track polymerization rates. Comparative studies with non-vinylic analogs (e.g., ethoxy derivatives) isolate the role of the ethenyl group in chain propagation .

Data Management & Validation

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Statistical tools (e.g., Design of Experiments) optimize parameters like temperature and stoichiometry. Cross-validate results with independent labs using standardized protocols .

Q. How are stability studies designed to assess the ester’s degradation under varying conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products (e.g., hydrolysis to pentanedioic acid). Kinetic modeling (Arrhenius plots) extrapolates shelf-life. Control humidity using molecular sieves in storage experiments .

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